molecular formula C18H13ClN4O2S B2995292 3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685107-29-3

3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2995292
M. Wt: 384.84
InChI Key: MMGFOVQMLWUQPY-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a type of heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyrimidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed reactions of halovinyl/aryl aldehydes and aminopyrazoles . Another method involves the reaction of diamino-nitropyrazole with acetoacetic ester .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with a phenylsulfonyl group at the 6-position, a 4-chlorophenyl group at the 3-position, and an amine group at the 7-position .


Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for its functional groups. For instance, the amine group can participate in acid-base reactions, and the phenylsulfonyl group can undergo electrophilic aromatic substitution .

Scientific Research Applications

Antimicrobial Applications

One significant application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of antimicrobial agents. A study detailed the synthesis of novel pyrimidine derivatives and evaluated their antimicrobial effectiveness. These derivatives showed promising activity against a range of bacterial and fungal strains, suggesting their potential as new antimicrobial additives for surface coatings and printing inks (El‐Wahab et al., 2015). Additionally, another research effort synthesized a novel series of pyrazolo[1,5-a]pyrimidines with phenylsulfonyl moiety, which demonstrated superior antimicrobial activity, highlighting the influence of the sulfone group on their effectiveness (Alsaedi et al., 2019).

Anticancer and Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their anticancer properties. Research focusing on the synthesis of new fused pyrimidine derivatives showed significant potential as Aurora-A kinase inhibitors. The study identified compounds with comparable potency to Doxorubicin, a reference anticancer drug, underscoring their potential in cancer therapy (Shaaban et al., 2011).

Serotonin Receptor Antagonists

Another area of application is in the development of serotonin 5-HT6 receptor antagonists. A series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their antagonistic activity on the 5-HT6 receptors. This research is crucial for developing new treatments for neurological and psychiatric disorders (Ivachtchenko et al., 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

6-(benzenesulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c19-13-8-6-12(7-9-13)15-10-22-23-17(20)16(11-21-18(15)23)26(24,25)14-4-2-1-3-5-14/h1-11H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGFOVQMLWUQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

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